Dodecylphosphocholine-d38: A Technical Guide for Researchers
Dodecylphosphocholine-d38: A Technical Guide for Researchers
An In-depth Whitepaper on a Key Deuterated Detergent for Membrane Protein Studies and Mass Spectrometry
Dodecylphosphocholine-d38 (DPC-d38) is a deuterated zwitterionic detergent crucial for the study of membrane proteins and as an internal standard in mass spectrometry. Its ability to form stable micelles in aqueous solutions provides a membrane-mimetic environment, enabling the solubilization and structural determination of integral membrane proteins, which are otherwise challenging to study in their native state. This technical guide provides a comprehensive overview of the core properties of DPC-d38, detailed experimental protocols for its application, and its role in research and drug development.
Core Properties and Quantitative Data
Dodecylphosphocholine-d38 is the deuterated form of Dodecylphosphocholine (DPC), where 38 hydrogen atoms have been replaced with deuterium. This isotopic labeling is particularly advantageous in proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, as it significantly reduces the background signal from the detergent, allowing for clearer observation of the protein of interest.[1]
Physicochemical Properties
The key physicochemical properties of Dodecylphosphocholine-d38 are summarized in the table below, providing essential data for its use in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 130890-78-7 | [2][3] |
| Molecular Formula | C₁₇D₃₈NO₄P | [2][3] |
| Formula Weight | 389.7 g/mol | [2][3] |
| Isotopic Purity | ≥98% atom % D | [4] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃₈) | [2][5] |
| Appearance | Crystalline solid | [2][3] |
| Melting Point | 247-249 °C | [4] |
| Storage Temperature | -20°C | [2][5] |
| Stability | ≥ 4 years (at -20°C) | [2] |
Solubility and Micellar Properties
The solubility and micelle-forming characteristics of DPC-d38 are critical for its application in solubilizing membrane proteins.
| Property | Value | Reference(s) |
| Solubility in DMF | 16 mg/mL | [2][3] |
| Solubility in DMSO | 16 mg/mL | [2][3] |
| Solubility in Ethanol | 15 mg/mL | [2][3] |
| Solubility in PBS (pH 7.2) | 25 mg/mL | [2][3] |
| Critical Micelle Concentration (CMC) | Approximately 1.5 mM | [2][3] |
Applications in Research and Drug Development
The primary applications of Dodecylphosphocholine-d38 stem from its properties as a deuterated detergent and its structural similarity to phospholipids.
Structural Biology of Membrane Proteins
DPC-d38 is extensively used in solution NMR spectroscopy for the three-dimensional structure determination of membrane proteins and their fragments.[1] The small and uniform size of the DPC-d38 micelles results in a total complex size that is often amenable to solution NMR studies. The use of the deuterated form is critical for reducing solvent and detergent signals in ¹H-NMR experiments, thereby enhancing the signals from the protein itself.
Internal Standard for Mass Spectrometry
Due to its isotopic labeling, DPC-d38 serves as an excellent internal standard for the quantification of its non-deuterated counterpart, Dodecylphosphocholine, by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Membrane Mimetics
DPC-d38 micelles provide a simplified and controllable model of the cell membrane. This allows for the study of protein-lipid interactions, the characterization of ion channels, and the investigation of the mechanisms of membrane-active peptides and drugs.[2][3] For instance, it has been used to characterize pore formation by the influenza M2 transmembrane domain.[2]
Amyloid Fibril Formation Studies
Research has shown that DPC micelles can induce the formation of amyloid fibrils from certain peptides, such as a fragment of the prion protein (PrP 110-136).[2][3] This provides a model system to study the molecular mechanisms of amyloidogenesis.
Experimental Protocols
Detailed methodologies are crucial for the successful application of Dodecylphosphocholine-d38 in research. Below are representative protocols for its use in NMR sample preparation.
Protocol 1: Preparation of a DPC-d38 Stock Solution
A stock solution of DPC-d38 is the starting point for most applications.
Materials:
-
Dodecylphosphocholine-d38 powder
-
Solvent of choice (e.g., ethanol, DMSO, DMF, or an appropriate buffer)
-
Inert gas (e.g., argon or nitrogen)
-
Volumetric flask
-
Analytical balance
Methodology:
-
Accurately weigh the desired amount of DPC-d38 powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add the chosen solvent to the flask.
-
Purge the solution with an inert gas to remove dissolved oxygen, which can interfere with certain experiments.[5]
-
Gently agitate the solution until the DPC-d38 is completely dissolved.
-
Store the stock solution at -20°C for long-term stability.
Protocol 2: Preparation of a Membrane Protein Sample for NMR Spectroscopy
This protocol describes the co-solubilization of a purified membrane protein with DPC-d38 for structural studies by solution NMR.[1][6]
Materials:
-
Lyophilized purified membrane protein
-
Dodecylphosphocholine-d38 (Perdeuterated)
-
Hexafluoro-isopropanol (HFIP)
-
NMR Buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O, 0.02% NaN₃)
-
Lyophilizer
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Co-solubilization in HFIP: Dissolve the lyophilized protein and DPC-d38 together in HFIP. A typical molar ratio of DPC to protein is in the range of 100:1 to 200:1. HFIP helps to disaggregate the protein and ensure a homogenous mixture with the detergent.[1]
-
First Lyophilization: Sonicate the HFIP solution for 10-15 minutes in a water bath sonicator. Subsequently, lyophilize the solution overnight or until a dry, oily residue is formed. This step is to completely remove the HFIP.
-
Rehydration and Second Lyophilization: Re-dissolve the residue in a small volume of high-purity water or a suitable buffer (e.g., 20 mM MES, pH 6.0). Lyophilize the sample again until it is completely dry.
-
Final Sample Preparation: Dissolve the final lyophilized powder, consisting of the protein and DPC-d38, in the desired NMR buffer (e.g., H₂O/D₂O 9:1) to the target protein concentration (e.g., 0.5 mM). The final concentration of DPC-d38 will typically be well above its CMC (e.g., 100-300 mM).[6]
-
Sample Transfer: Vortex the solution until all the solid material is dissolved and incubate for a short period (e.g., 15 minutes at 37°C) before transferring it to an NMR tube.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for the structural determination of a membrane protein using DPC-d38 and solution NMR spectroscopy.
Synthesis of Dodecylphosphocholine-d38
The chemical synthesis of Dodecylphosphocholine-d38 is a specialized process that involves the use of deuterated starting materials. While detailed, step-by-step protocols are often proprietary or published in specialized chemical synthesis literature, the general approach involves the coupling of a deuterated dodecyl chain with a deuterated phosphocholine (B91661) headgroup. Due to the complexity of the synthesis and the need for specialized reagents, Dodecylphosphocholine-d38 is typically procured from commercial suppliers who specialize in isotopically labeled compounds.
Conclusion
Dodecylphosphocholine-d38 is an indispensable tool for researchers, scientists, and drug development professionals working with membrane proteins. Its unique properties as a deuterated detergent make it ideally suited for high-resolution structural studies by solution NMR spectroscopy. Furthermore, its role as an internal standard in mass spectrometry and as a membrane mimetic for functional assays underscores its versatility. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the effective application of Dodecylphosphocholine-d38 in advancing our understanding of membrane protein structure and function.
References
- 1. NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR spectroscopy and structure calculations [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. NMR structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
